

Solubility of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

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Compound of Interest

Compound Name:	6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Cat. No.:	B1597957

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An In-depth Technical Guide to the Solubility of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**

Authored by a Senior Application Scientist Introduction

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative.^{[1][2]} Its structural motifs, including the trifluoromethyl group and the nicotinic acid core, suggest its potential as a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.^[3] For any application, from formulation development to in vivo studies, a thorough understanding of the compound's solubility is a critical first step.^[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**. It outlines the theoretical considerations, experimental design, and detailed protocols necessary for a robust solubility assessment. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure data integrity and reproducibility.^{[5][6]}

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is imperative to be familiar with the known properties and safety information for **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**.

Property	Value	Source
CAS Number	849020-87-7	[2]
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[2]
Molecular Weight	207.11 g/mol	[1] [2]
Appearance	White to off-white solid	[3]
Melting Point	302-305°C (decomposes)	[1]

Safety and Handling

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is classified as an irritant.[\[7\]](#) It may cause skin irritation, serious eye irritation, and respiratory irritation.[\[7\]](#)[\[8\]](#)

Personal Protective Equipment (PPE) and Handling Precautions:

- Eye/Face Protection: Wear tightly fitting safety goggles.[\[7\]](#)
- Skin Protection: Wear protective gloves and clothing.[\[7\]](#)
- Respiratory Protection: Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded. Avoid breathing dust.[\[7\]](#)[\[8\]](#)
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[8\]](#)
- Storage: Store in a well-ventilated place and keep the container tightly closed.[\[7\]](#)

Theoretical Considerations for Solubility

The solubility of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** is expected to be influenced by several factors, primarily pH and the choice of solvent.

Influence of pH

As a derivative of nicotinic acid, the compound possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. This amphoteric nature means its ionization state, and therefore

its solubility, will be highly dependent on the pH of the aqueous medium.[9]

- In acidic conditions (low pH): The pyridine nitrogen will be protonated, leading to a cationic form, which is expected to be more soluble in water.
- In alkaline conditions (high pH): The carboxylic acid group will be deprotonated, forming a carboxylate anion, which should also enhance aqueous solubility.[9]
- At the isoelectric point (pI): The compound will exist predominantly as a zwitterion, where it is likely to exhibit its minimum aqueous solubility.

Influence of Solvent

The choice of solvent is another critical factor. The solubility in different organic solvents will provide insights into the compound's polarity and potential for use in various formulations. For nicotinic acid, solubility has been shown to be highest in polar, protic solvents like dimethyl sulfoxide (DMSO) and ethanol, and lower in less polar solvents like acetone and diethyl ether. [10][11] A similar trend can be anticipated for **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**.

Experimental Design for Solubility Profiling

A comprehensive solubility profile should assess both thermodynamic and kinetic solubility in a range of relevant media.

Selection of Solvents and Buffers

To build a robust solubility profile for drug development purposes, the following solvent systems are recommended:

Solvent System	Rationale
pH 1.2 Buffer (e.g., 0.1 N HCl)	Simulates gastric fluid.[6]
pH 4.5 Acetate Buffer	Represents an intermediate acidic condition.[6]
pH 6.8 Phosphate Buffer	Simulates the environment of the small intestine.[6]
Water (Deionized)	Baseline aqueous solubility.
Ethanol	A common co-solvent in pharmaceutical formulations.[12]
Dimethyl Sulfoxide (DMSO)	A highly polar aprotic solvent, often used for initial stock solutions.[10]

Experimental Approach

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is recommended for this purpose.[5] Kinetic solubility testing can also be valuable in early drug discovery to identify potential precipitation issues.[13]

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol aims to determine the equilibrium solubility of the compound.

Materials:

- **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**
- Selected buffer solutions and solvents
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control

- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** to a vial containing a known volume of the desired solvent (e.g., 5-10 mg in 1 mL). The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[5]
- Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium. It is recommended to take measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]
- After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.[4]
- Perform the experiment in triplicate for each solvent system to ensure reproducibility.[6]

Protocol 2: Analytical Quantification by HPLC

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase (Isocratic):

- A mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

Method Parameters:

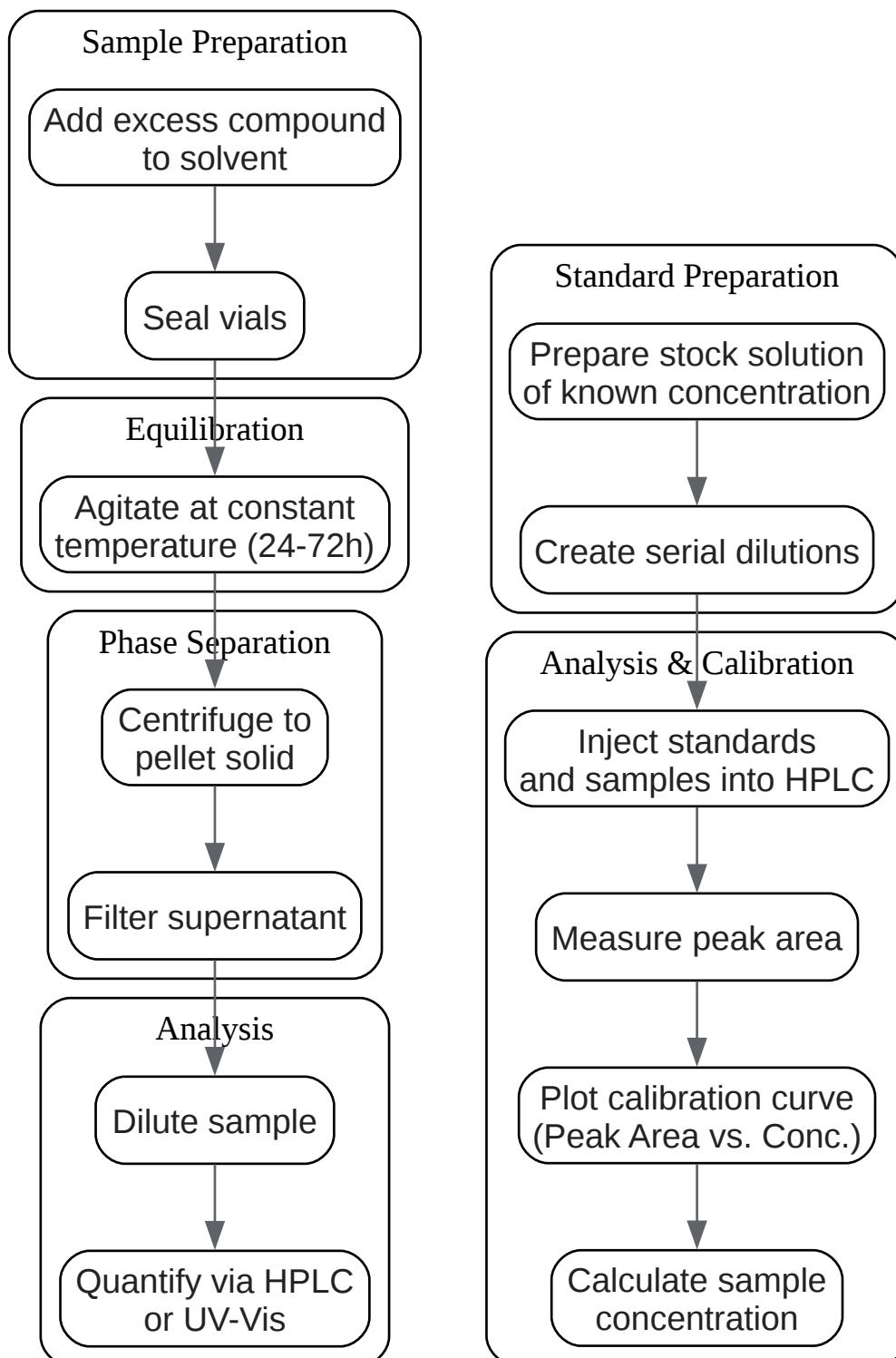
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30°C
- Detection Wavelength: To be determined by running a UV scan of the compound (a starting point could be 260 nm).

Calibration:

- Prepare a series of standard solutions of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** of known concentrations in the mobile phase.
- Generate a calibration curve by plotting the peak area against the concentration.
- Use the equation of the line from the calibration curve to determine the concentration of the unknown samples.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in determining the solubility of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**.

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